molecular formula C25H24O2 B14267444 1,1'-[(2-Methyl-1,4-phenylene)bis(oxymethylene)]bis(2-ethenylbenzene) CAS No. 136327-31-6

1,1'-[(2-Methyl-1,4-phenylene)bis(oxymethylene)]bis(2-ethenylbenzene)

Cat. No.: B14267444
CAS No.: 136327-31-6
M. Wt: 356.5 g/mol
InChI Key: DVHKJIKDNIVHMZ-UHFFFAOYSA-N
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Description

1,1’-[(2-Methyl-1,4-phenylene)bis(oxymethylene)]bis(2-ethenylbenzene) is an organic compound with the molecular formula C21H24O4. It is known for its unique structure, which includes a 2-methyl-1,4-phenylene core linked to two ethenylbenzene groups through oxymethylene bridges.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1’-[(2-Methyl-1,4-phenylene)bis(oxymethylene)]bis(2-ethenylbenzene) typically involves the reaction of 2-methyl-1,4-benzenedimethanol with 2-vinylbenzyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the oxymethylene linkages .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent reaction conditions and high yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

1,1’-[(2-Methyl-1,4-phenylene)bis(oxymethylene)]bis(2-ethenylbenzene) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1,1’-[(2-Methyl-1,4-phenylene)bis(oxymethylene)]bis(2-ethenylbenzene) has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,1’-[(2-Methyl-1,4-phenylene)bis(oxymethylene)]bis(2-ethenylbenzene) involves its interaction with molecular targets through its functional groups. The ethenyl groups can participate in polymerization reactions, while the aromatic rings can engage in π-π interactions with other aromatic systems. The oxymethylene linkages provide flexibility and stability to the overall structure, enabling its use in various applications .

Comparison with Similar Compounds

Similar Compounds

    2,2’-[(1-Methylethylidene)bis(4,1-phenyleneoxymethylene)]bisoxirane: This compound has a similar structure but with oxirane groups instead of ethenyl groups.

    Bis(4-glycidyloxyphenyl)methane: Another related compound with glycidyloxy groups.

    2,2-Bis(phenyl-4-glycidoxy)propane: Similar in structure but with glycidoxy groups.

Uniqueness

1,1’-[(2-Methyl-1,4-phenylene)bis(oxymethylene)]bis(2-ethenylbenzene) is unique due to its combination of ethenyl groups and oxymethylene linkages, which provide distinct reactivity and properties compared to its analogs. This uniqueness makes it valuable in specific applications where these properties are advantageous .

Properties

CAS No.

136327-31-6

Molecular Formula

C25H24O2

Molecular Weight

356.5 g/mol

IUPAC Name

1,4-bis[(2-ethenylphenyl)methoxy]-2-methylbenzene

InChI

InChI=1S/C25H24O2/c1-4-20-10-6-8-12-22(20)17-26-24-14-15-25(19(3)16-24)27-18-23-13-9-7-11-21(23)5-2/h4-16H,1-2,17-18H2,3H3

InChI Key

DVHKJIKDNIVHMZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)OCC2=CC=CC=C2C=C)OCC3=CC=CC=C3C=C

Origin of Product

United States

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